N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide AMPA receptor potentiator; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 211311-66-9
VCID: VC0006207
InChI: InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3
SMILES: CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2
Molecular Formula: C16H21NO2S2
Molecular Weight: 323.5 g/mol

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

CAS No.: 211311-66-9

Cat. No.: VC0006207

Molecular Formula: C16H21NO2S2

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide - 211311-66-9

Specification

CAS No. 211311-66-9
Molecular Formula C16H21NO2S2
Molecular Weight 323.5 g/mol
IUPAC Name N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
Standard InChI InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3
Standard InChI Key QFAUPDBCVKBKSH-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2
Canonical SMILES CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2

Introduction

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is a complex organic compound with the molecular formula C16H21NO2S2 and a molecular weight of 323.5 g/mol. It is identified by its CAS number, 211311-66-9. This sulfonamide derivative contains a thiophene ring, which is a five-membered heterocyclic ring with sulfur, and is known for its unique biological activities, particularly as a potentiator of AMPA receptors. AMPA receptors are crucial for fast synaptic transmission in the central nervous system, making this compound of interest in neuroscience research.

Biological Activities

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is primarily studied for its role as an AMPA receptor potentiator. AMPA receptors are ionotropic glutamate receptors that play a critical role in fast synaptic transmission and are involved in various neurological processes . The potentiation of AMPA receptors by this compound suggests potential applications in treating neurological disorders where AMPA receptor function is compromised.

Biological ActivityDescription
AMPA Receptor PotentiationEnhances synaptic transmission by modulating AMPA receptors.
Potential Therapeutic ApplicationsMay be useful in treating neurological disorders related to AMPA receptor dysfunction.

Synthesis and Research Applications

The synthesis of N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide can be approached through various methodologies, often involving the combination of thiophene and sulfonamide precursors. This compound is primarily utilized in research settings focused on neuroscience and pharmacology to study AMPA receptor interactions and their implications for neurological disorders.

Synthesis MethodologiesDescription
Precursor CombinationInvolves combining thiophene and sulfonamide precursors.
Research ApplicationsUsed in neuroscience and pharmacology research to study AMPA receptor interactions.

Comparison with Similar Compounds

While N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is unique due to its AMPA receptor potentiation activity, other sulfonamide compounds exhibit different biological activities. For example, sulfamethoxazole is a broad-spectrum antibiotic, and thiophene sulfonamides generally show antibacterial properties.

CompoundBiological Activity
SulfamethoxazoleBroad-spectrum antibiotic.
Thiophene SulfonamidesGeneral antibacterial properties.
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamideAMPA receptor potentiator.

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